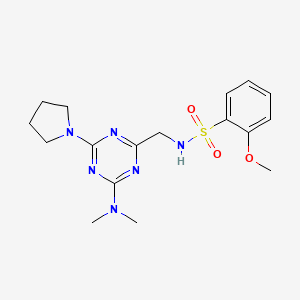![molecular formula C13H22N2O B2954430 (Pentan-3-yl)[2-(pyridin-3-yloxy)propyl]amine CAS No. 1247654-31-4](/img/structure/B2954430.png)
(Pentan-3-yl)[2-(pyridin-3-yloxy)propyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Pentan-3-yl)[2-(pyridin-3-yloxy)propyl]amine” is a chemical compound with the molecular formula C13H22N2O. It has a molecular weight of 222.33 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pentan-3-yl group, a propylamine group, and a pyridin-3-yloxy group . Unfortunately, specific details about the structure are not available in the sources I found.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the sources I found. The boiling point and storage conditions are not specified .Scientific Research Applications
Chemical Synthesis and Characterization
- Research has explored the synthesis and characterization of novel compounds through derivatization, where specific structural components are identified and modified for potential applications in fields like forensic science or materials science. For example, the identification and derivatization of selected cathinones have been examined, highlighting the importance of spectroscopic studies for compound characterization (Nycz et al., 2016).
Metal-Organic Frameworks (MOFs)
- Compounds with pyridine units have been utilized as effective bridging ligands in the synthesis of homochiral coordination networks. This demonstrates the utility of such compounds in constructing complex structures with potential applications in catalysis, separation, or as functional materials (Yang et al., 2011).
Medicinal Chemistry and Drug Design
- The modification of nucleosides and the development of metal complexes highlight the role of specific structural motifs in designing compounds with potential biological or therapeutic applications. For instance, rhenium tricarbonyl complexes of thymidine and uridine derivatives have been prepared, indicating the importance of amine analogues in radiopharmaceutical applications (Wei et al., 2005).
Organic Synthesis and Functionalization
- Methods for the synthesis of multifunctionalized bicyclo[1.1.1]pentane derivatives have been developed, showcasing the potential of such compounds in expanding the drug-like chemical space for pharmaceutical development (Kanazawa et al., 2017).
Ligand Design for Coordination Chemistry
- The in situ formation of tridentate ligands for complexation with metal ions for radiopharmaceutical applications exemplifies the innovative approaches to ligand design and metal coordination chemistry, underscoring the versatility of compounds with pyridine and amine functionalities (Benny et al., 2008).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes . The specific targets would depend on the structural features of the compound and its physicochemical properties.
Mode of Action
Amines, in general, are known to interact with their targets through a variety of mechanisms, including hydrogen bonding, ionic interactions, and hydrophobic effects . The pyridin-3-yloxy group may also contribute to the compound’s interaction with its targets .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including those involved in antimicrobial and antifungal activities .
Pharmacokinetics
Amines are generally well-absorbed and can be distributed throughout the body due to their polarity . The compound’s metabolism and excretion would likely depend on its specific structural features and the enzymes present in the body.
Result of Action
Similar compounds have been shown to have various biological activities, including antimicrobial, antifungal, and other activities .
Action Environment
The action, efficacy, and stability of (Pentan-3-yl)[2-(pyridin-3-yloxy)propyl]amine can be influenced by various environmental factors. For instance, the compound’s photophysical behavior could be affected by the ambient conditions . Additionally, the compound’s solubility and stability could be influenced by the pH and temperature of its environment .
Properties
IUPAC Name |
N-(2-pyridin-3-yloxypropyl)pentan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-4-12(5-2)15-9-11(3)16-13-7-6-8-14-10-13/h6-8,10-12,15H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGCSWWCPNUQQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC(C)OC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
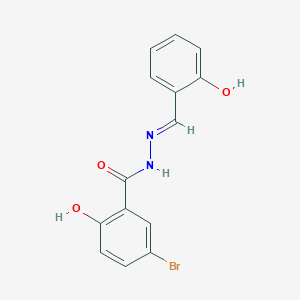
![N-[(1-Aminocyclohexyl)methyl]-2-cyclohexyl-1,3-oxazole-4-carboxamide;dihydrochloride](/img/structure/B2954349.png)
![N-[4-(1,5-Dioxa-9-azaspiro[5.5]undecane-9-carbonyl)phenyl]prop-2-enamide](/img/structure/B2954352.png)
![6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride](/img/structure/B2954353.png)
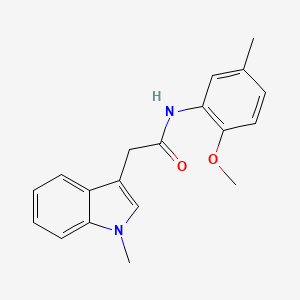


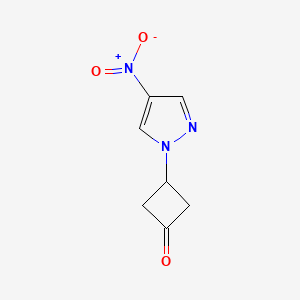

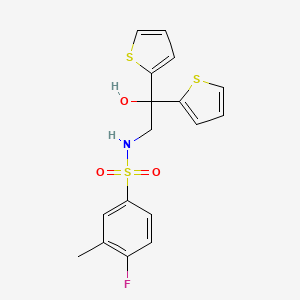
![4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2954364.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2954365.png)
![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2954366.png)
